4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that has garnered attention in the scientific community for its potential applications in various fields of research and industry. This compound is known for its unique chemical structure, which includes a chloro-substituted benzamide core, a morpholine ring, and a thiophene moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Based on the activities of similar compounds, it can be inferred that this compound may have diverse biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The synthesis begins with the chlorination of benzamide to introduce the chloro substituent.
Introduction of the Morpholine Ring: The next step involves the reaction of the chlorinated benzamide with morpholine under appropriate conditions to form the morpholino-substituted intermediate.
Attachment of the Thiophene Moiety: Finally, the thiophene ring is introduced through a coupling reaction, such as Suzuki–Miyaura coupling, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro substituent on the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and analgesic activities.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide: This compound shares a similar core structure but includes a sulfonamide group instead of a benzamide group.
N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide: This compound lacks the chloro substituent on the benzamide core.
Uniqueness
4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-15-3-1-13(2-4-15)17(21)19-11-16(14-5-10-23-12-14)20-6-8-22-9-7-20/h1-5,10,12,16H,6-9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFXPUXVYAMMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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